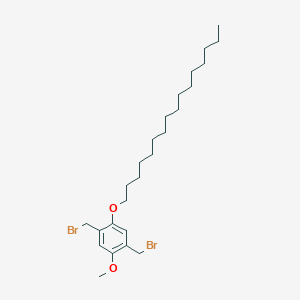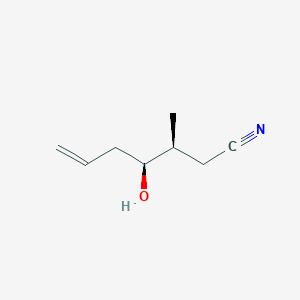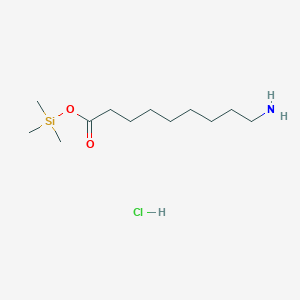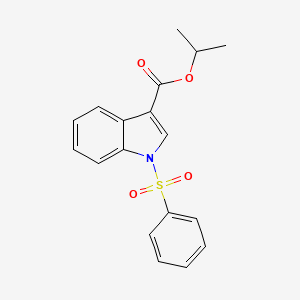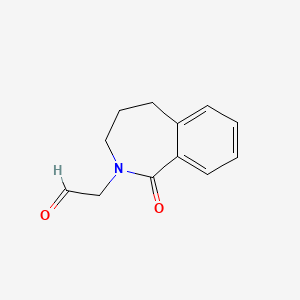
(1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde is a chemical compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring This particular compound is characterized by the presence of an oxo group at the first position and an acetaldehyde group attached to the nitrogen atom of the azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another approach includes the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: the principles of green chemistry, such as the use of environmentally benign catalysts and solvent-free conditions, can be applied to optimize the synthesis process for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the oxo and acetaldehyde groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as controlled temperatures and pH levels, to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Applications De Recherche Scientifique
(1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders . Additionally, it has industrial applications as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of (1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases and glycogen synthase kinase-3, which are involved in cell cycle regulation and signal transduction pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde include other benzazepine derivatives such as 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and 3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one . These compounds share a similar core structure but differ in the functional groups attached to the benzazepine ring.
Uniqueness: The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the oxo and acetaldehyde groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
477787-95-4 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-(1-oxo-4,5-dihydro-3H-2-benzazepin-2-yl)acetaldehyde |
InChI |
InChI=1S/C12H13NO2/c14-9-8-13-7-3-5-10-4-1-2-6-11(10)12(13)15/h1-2,4,6,9H,3,5,7-8H2 |
Clé InChI |
AOFNNGREXANMNH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=O)N(C1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


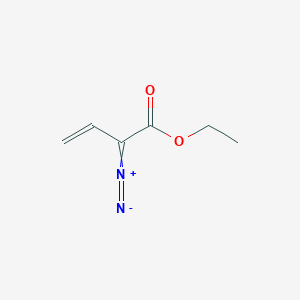
![Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy-](/img/structure/B14236211.png)
![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14236224.png)



![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
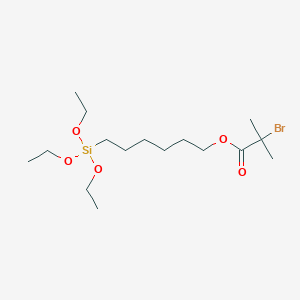
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
